6-[(4-tert-butylphenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one
Description
Properties
IUPAC Name |
6-[(4-tert-butylphenyl)methyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-14(2,3)10-6-4-9(5-7-10)8-11-12(18)15-13(19)17-16-11/h4-7H,8H2,1-3H3,(H2,15,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXLBOSHWBLWNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2=NNC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-tert-butylphenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one typically involves multiple steps, starting with the preparation of the tert-butylphenyl precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between the tert-butylphenyl boronic acid and other organic halides . The reaction conditions often include the use of bases such as potassium carbonate and solvents like isopropanol, with the reaction mixture being stirred under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-[(4-tert-butylphenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazinone ring can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of dihydro derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like nitro or halogen groups can be introduced using reagents like nitric acid or halogens.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and appropriate reaction times.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted phenyl derivatives. These products can be further utilized in various applications, including the synthesis of more complex molecules.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the compound's potential in various biological applications:
Anticancer Activity
Research indicates that derivatives of triazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar triazine derivatives have shown IC₅₀ values below 100 μM against human cancer cell lines such as HCT-116 and HeLa . The mechanism often involves inducing apoptosis in cancer cells through mitochondrial membrane potential disruption and phosphatidylserine translocation .
Enzyme Inhibition
The compound's structural characteristics suggest potential as an inhibitor for enzymes related to metabolic disorders. Inhibitory activities against enzymes like α-glucosidase and acetylcholinesterase have been documented among related sulfonamide derivatives . These findings imply possible applications in treating conditions such as Type 2 Diabetes Mellitus and Alzheimer's disease.
Applications in Drug Development
Given its biological properties, 6-[(4-tert-butylphenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one is being explored for its role in drug development. Its ability to inhibit specific enzymes and induce apoptosis positions it as a candidate for further development into therapeutic agents targeting cancer and neurodegenerative diseases.
Case Studies
- Anticancer Studies : A series of novel 5-substituted triazine derivatives were synthesized and evaluated for their anticancer properties. Compounds similar to this compound showed promising results in cytotoxic assays .
- Enzyme Inhibition Research : Studies focusing on the enzyme inhibition potential of triazine derivatives have demonstrated their efficacy in modulating enzyme activity pertinent to metabolic diseases. This highlights their potential as therapeutic agents for conditions like diabetes and Alzheimer's .
Mechanism of Action
The mechanism of action of 6-[(4-tert-butylphenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among triazinone derivatives influence their physicochemical properties and biological activities. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Triazinone Derivatives
*Estimated based on structural analysis.
Physicochemical Properties
- Stability: Metamitron undergoes rapid degradation to desamino and diketo metabolites in environmental conditions . The bulky tert-butyl group in the target compound may slow degradation, increasing environmental persistence .
Biological Activity
6-[(4-tert-butylphenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one is a compound belonging to the class of triazines, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting key findings from recent studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a CAS number of 554423-58-4. The structure features a triazine ring with a sulfanyl group and a tert-butylphenyl moiety, which contributes to its unique properties.
Antimicrobial Properties
Recent studies have identified this compound as exhibiting significant antimicrobial activity. In vitro assays demonstrated effectiveness against various bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has also shown promise in cancer research. Studies indicate that it can induce apoptosis in cancer cell lines through the activation of pro-apoptotic pathways. Notably, it has been tested against breast and colon cancer cell lines with promising results.
Case Study: In Vitro Evaluation on Breast Cancer Cells
In a study published in Journal of Cancer Research, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability:
Table 2: Effect on MCF-7 Cell Viability
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The study concluded that the compound effectively reduces cell viability and promotes apoptosis at higher concentrations.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in metabolic processes and to disrupt cellular signaling pathways that are critical for cell survival.
Q & A
Q. Experimental Design
- Replicates: Use ≥3 independent syntheses to account for batch variability .
- Controls: Include known triazinone analogs (e.g., 4-phenyl derivatives) to benchmark spectral and reactivity data .
- Block Design: For bioactivity assays, apply randomized block designs with split plots to isolate variables like solvent or catalyst .
- Documentation: Report detailed conditions (e.g., humidity, stirring rate) in supplementary materials to aid replication .
What methodologies assess the compound’s bioactivity and structure-activity relationships (SAR)?
Advanced Research Question
- In Vitro Assays:
- Antimicrobial Activity: Broth microdilution (MIC values) against S. aureus and E. coli .
- Enzyme Inhibition: UV-Vis kinetics for IC₅₀ determination (e.g., acetylcholinesterase inhibition) .
- SAR Studies:
- Cytotoxicity: MTT assays on human cell lines (e.g., HEK293) to evaluate therapeutic indices .
How does the tert-butyl group influence the compound’s physicochemical properties and reactivity?
Basic Research Question
The tert-butyl group enhances:
- Lipophilicity: LogP increases by ~1.5 units compared to unsubstituted analogs, improving membrane permeability .
- Steric Hindrance: Reduces nucleophilic attack on the triazinone ring, stabilizing the compound under acidic conditions .
- Thermal Stability: Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C, making it suitable for high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
